4-Cyclopropylbenzene-1,2-diamine
Description
4-Cyclopropylbenzene-1,2-diamine (C₉H₁₂N₂) is an aromatic diamine featuring a cyclopropyl substituent at the para position of the benzene ring. Its structural attributes include:
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-cyclopropylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H12N2/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,10-11H2 |
InChI Key |
GPQQONRBFSTDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs of 4-cyclopropylbenzene-1,2-diamine include:
Key Observations:
Chloro: Electron-withdrawing nature increases electrophilicity, favoring nucleophilic substitution reactions. Methylsulfonyl: Polar sulfonyl group improves aqueous solubility but may reduce membrane permeability. Piperazine: Introduces basic nitrogen atoms, enabling hydrogen bonding and pharmacological activity.
Synthetic Challenges :
Stability and Reactivity
- This compound: Limited stability data exist, but cyclopropyl’s strain-free structure may offer slight stability over strained rings. However, diamines generally degrade via oxidation or hydrolysis.
- 4-Chloro Analog : Chlorine’s electron-withdrawing effect may accelerate hydrolysis under acidic conditions compared to cyclopropyl.
- Piperazine Derivative : The bulky piperazine group likely reduces oxidation susceptibility by shielding reactive amine groups.
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